1-Benzyl-3,3-dimethylpiperidin-4-one
Overview
Description
1-Benzyl-3,3-dimethylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C14H19NO It is characterized by a piperidinone ring substituted with a benzyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3,3-dimethylglutaric anhydride under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogens or other nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzyl alcohols.
Substitution: Benzyl halides or other substituted derivatives.
Scientific Research Applications
1-Benzyl-3,3-dimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
- 1-Benzyl-3-methylpiperidin-4-one
- 1-Benzyl-4-piperidone
- 3,3-Dimethyl-4-piperidone
Uniqueness: 1-Benzyl-3,3-dimethylpiperidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions.
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQMBPQMCWGNDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430788 | |
Record name | 1-benzyl-3,3-dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173186-91-9 | |
Record name | 1-Benzyl-3,3-dimethylpiperidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173186-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzyl-3,3-dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3,3-dimethylpiperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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